molecular formula C12H24N2O3 B1141715 Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate CAS No. 1312784-58-9

Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No. B1141715
M. Wt: 244.33056
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate and its derivatives involves multi-step chemical processes that start with readily available materials. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of crizotinib, is synthesized from tert-butyl-4-hydroxypiperidine-1-carboxylate through a three-step process, achieving a total yield of 49.9% (Kong et al., 2016).

Molecular Structure Analysis

The molecular structure of tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate derivatives has been extensively studied using techniques such as X-ray crystallography, NMR spectroscopy, and MS. For instance, X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal a distinct axial orientation of the isobutyl side chain and strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure, demonstrating the compound's crystalline nature and molecular interactions (Didierjean et al., 2004).

Chemical Reactions and Properties

Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate participates in various chemical reactions, including condensation, acylation, and substitution, to form complex structures. These reactions are critical for the synthesis of pharmaceutical compounds like Vandetanib, highlighting its chemical versatility and reactivity (Wang et al., 2015).

Physical Properties Analysis

The physical properties of tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. For example, the crystal and molecular structure analysis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate reveals its crystallization in the monoclinic space group, with specific bond lengths and angles typical for piperazine-carboxylate structures (Mamat et al., 2012).

Scientific Research Applications

Synthesis and Industrial Applications

Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate is pivotal in the synthesis of pharmaceutical compounds, demonstrated by its role in the production of Vandetanib, a therapeutic agent. This compound is utilized in a sequence involving substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution, reflecting its versatile application in synthetic routes that emphasize higher yield and commercial viability on an industrial scale (W. Mi, 2015).

Chemical Synthesis and Environmental Considerations

The chemical's role extends to environmental applications, where its derivatives, like Methyl Tert-Butyl Ether (MTBE), are explored for their potential in environmental remediation. Research on the decomposition of air toxics using radio frequency (RF) plasma reactors highlights the feasibility of decomposing MTBE, a common gasoline additive, into less harmful substances, showcasing the environmental benefits of utilizing such chemical processes (L. Hsieh et al., 2011).

Biomedical Research Applications

In biomedical research, compounds containing tert-butyl groups, such as the discussed chemical, are investigated for their potential as antioxidants and in the synthesis of bioactive molecules. The examination of natural neo acids and neo alkanes, including their synthetic analogs and derivatives, underscores the interest in these compounds for their biological activities and prospective applications in medicine, showcasing their utility in the development of new therapeutics and as components in cosmetic, agronomic, and pharmaceutical industries (V. Dembitsky, 2006).

Safety And Hazards

The compound is considered hazardous and has the following hazard statements: H302, H315, H319, H332, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-7-4-12(13,5-8-14)6-9-15/h15H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBYEYHPFWQATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-4-(2-hydroxyethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.